molecular formula C20H16BrN3O B2845130 (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 485367-39-3

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide

Katalognummer B2845130
CAS-Nummer: 485367-39-3
Molekulargewicht: 394.272
InChI-Schlüssel: QONIZHIYGKGENI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide, also known as BRD-0539, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target specific cellular pathways, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide works by inhibiting the activity of a specific enzyme called bromodomain and extra-terminal (BET) proteins. BET proteins play a critical role in the regulation of gene expression, and their overexpression has been linked to the development of various diseases. By inhibiting the activity of BET proteins, this compound can reduce the expression of disease-associated genes, leading to a therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurological disorders. These effects are believed to be due to the compound's ability to inhibit BET proteins and reduce the expression of disease-associated genes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide is its specificity for BET proteins, which allows for targeted inhibition of disease-associated pathways. However, the compound's potency and bioavailability may limit its effectiveness in vivo, and further optimization may be required to improve its therapeutic potential.

Zukünftige Richtungen

Future research on (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide could focus on optimizing the compound's potency and bioavailability, as well as investigating its potential therapeutic applications in other diseases. Additionally, further studies could explore the mechanism of action of this compound and its effects on gene expression and cellular signaling pathways. Overall, this compound shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of (E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for this synthesis is 5-bromo-1H-indole, which is reacted with propargyl bromide to form 5-bromo-1H-indol-3-ylprop-2-yn-1-ol. The resulting compound is then reacted with N-phenylethyl-2-bromoacetamide to form N-(2-phenylethyl)-5-bromo-1H-indol-3-ylprop-2-yn-1-amine. Finally, the addition of cyanoacetic acid and triethylamine results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit specific cellular pathways that are involved in the development and progression of these diseases, making it a promising candidate for drug development.

Eigenschaften

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O/c21-17-6-7-19-18(11-17)16(13-24-19)10-15(12-22)20(25)23-9-8-14-4-2-1-3-5-14/h1-7,10-11,13,24H,8-9H2,(H,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONIZHIYGKGENI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.